Leucettinib-21
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Leucettinib-21 is a pharmacological inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a therapeutic target for conditions such as Down syndrome and Alzheimer’s disease . This compound is a substituted 2-aminoimidazolin-4-one, inspired by the marine sponge natural product Leucettamine B .
准备方法
Leucettinib-21 is synthesized through a series of chemical reactions involving the substitution of 2-aminoimidazolin-4-ones . The synthetic route includes the use of various reagents and conditions to achieve the desired chemical structure. Industrial production methods involve optimizing these synthetic routes to ensure high yield and purity .
化学反应分析
Leucettinib-21 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Leucettinib-21 has a wide range of scientific research applications, including:
作用机制
Leucettinib-21 exerts its effects by inhibiting DYRK1A in cells. This inhibition is demonstrated by direct catalytic activity and phosphorylation levels of specific substrates such as Thr286-cyclin D1 and Thr212-Tau . The compound’s selectivity is analyzed through various assays, revealing DYRK1A as the primary target .
相似化合物的比较
Leucettinib-21 is compared with other similar compounds, such as:
Leucettinib-92: Another DYRK1A inhibitor with a similar structure but different potency and selectivity.
EHT1610: A potent DYRK1A inhibitor used as a control in various studies.
Iso-Leucettinibs: Kinase-inactive isomers of Leucettinibs, used as negative control compounds in functional experiments.
This compound is unique due to its specific inhibition of DYRK1A and its therapeutic potential for conditions like Down syndrome and Alzheimer’s disease .
属性
CAS 编号 |
2732859-77-5 |
---|---|
分子式 |
C18H22N4O2S |
分子量 |
358.5 g/mol |
IUPAC 名称 |
(5Z)-5-(1,3-benzothiazol-6-ylmethylidene)-2-[(2R)-1-methoxy-4-methylpentan-2-yl]iminoimidazolidin-4-one |
InChI |
InChI=1S/C18H22N4O2S/c1-11(2)6-13(9-24-3)20-18-21-15(17(23)22-18)7-12-4-5-14-16(8-12)25-10-19-14/h4-5,7-8,10-11,13H,6,9H2,1-3H3,(H2,20,21,22,23)/b15-7-/t13-/m1/s1 |
InChI 键 |
CHQYAWLKOUOTQO-QVYJARAXSA-N |
手性 SMILES |
CC(C)C[C@H](COC)N=C1N/C(=C\C2=CC3=C(C=C2)N=CS3)/C(=O)N1 |
规范 SMILES |
CC(C)CC(COC)N=C1NC(=CC2=CC3=C(C=C2)N=CS3)C(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。